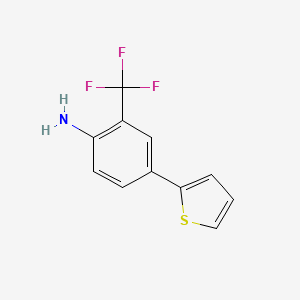

4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline

描述

Overview of 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline: Nomenclature and Structure

This compound represents a complex substituted aniline derivative that incorporates two distinct functional moieties within its molecular framework. The International Union of Pure and Applied Chemistry name reflects the systematic positioning of substituents on the primary aniline backbone, with the thiophene ring attached at the 4-position and the trifluoromethyl group positioned at the 2-position relative to the amino group. The molecular formula C₁₁H₈F₃NS indicates the presence of eleven carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one sulfur atom, resulting in a molecular weight of 243.25 grams per mole.

The structural architecture of this compound features a central benzene ring bearing an amino group, which serves as the foundational aniline component. The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is directly bonded to the benzene ring at the para position relative to the amino group. Simultaneously, the trifluoromethyl group occupies the ortho position, creating a unique electronic environment through its strong electron-withdrawing characteristics. This particular arrangement of functional groups generates distinctive molecular properties that differentiate it from simpler aniline derivatives and contributes to its specialized chemical behavior.

The canonical Simplified Molecular Input Line Entry System representation "NC1=CC=C(C=C1C(F)(F)F)C1=CC=CS1" provides a linear notation that captures the complete structural connectivity. The International Chemical Identifier key UPJWNSZSAMWAHC-UHFFFAOYSA-N offers a unique digital fingerprint for database identification and chemical informatics applications. These standardized nomenclature systems ensure precise identification and communication within the global chemical research community.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of substituted aniline chemistry and the growing interest in fluorinated organic compounds during the late twentieth century. The incorporation of trifluoromethyl groups into organic molecules gained significant momentum as researchers recognized their profound impact on molecular properties, particularly in pharmaceutical applications where such modifications could enhance metabolic stability and bioavailability. The systematic exploration of thiophene-containing anilines developed parallel to advances in heterocyclic chemistry, where the unique electronic properties of sulfur-containing aromatics attracted considerable research attention.

Early synthetic approaches to trifluoromethyl-substituted anilines involved challenging multi-step procedures that often resulted in low yields and required harsh reaction conditions. The historical development of electrophilic trifluoromethylating reagents, beginning with pioneering work by Yagupolskii and colleagues in 1984, provided new methodological foundations for incorporating trifluoromethyl groups into aromatic systems. These advances in synthetic methodology ultimately enabled more efficient access to complex molecules like this compound.

The specific compound under investigation appears in contemporary chemical databases with the Chemical Abstracts Service registry number 2059975-00-5, indicating its formal recognition and documentation within the chemical literature. The molecular descriptor number MFCD30500316 further confirms its inclusion in major chemical reference databases, reflecting its establishment as a recognized chemical entity within the research community.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as particularly significant due to its dual incorporation of thiophene and trifluoromethyl functionalities. The thiophene ring contributes electron-rich aromatic character while simultaneously providing a sulfur heteroatom that can participate in various intermolecular interactions. Research indicates that compounds featuring thiophene substitution patterns demonstrate enhanced potential for antimicrobial and anticancer properties, highlighting their medicinal chemistry applications.

The trifluoromethyl group represents one of the most electronegative substituents commonly employed in pharmaceutical chemistry, with its presence significantly altering the electronic distribution throughout the molecular framework. Contemporary studies demonstrate that trifluoromethyl substitution can dramatically improve the metabolic stability of organic compounds, making them more resistant to biological degradation pathways. Additionally, the lipophilic character imparted by trifluoromethyl groups often enhances membrane permeability, a crucial factor for biological activity.

Current synthetic methodologies for accessing this compound involve sophisticated cross-coupling reactions and specialized trifluoromethylation procedures. Research groups have explored various synthetic routes, including approaches that start with 2-bromo-thiophene derivatives and utilize trifluoromethylated aniline building blocks under carefully controlled reaction conditions. These synthetic investigations often require specialized solvents such as dimethylformamide or acetonitrile to facilitate effective coupling processes.

Scope and Objectives of Academic Investigation

Academic investigation of this compound encompasses multiple research dimensions, ranging from fundamental structural characterization to potential applications in materials science and pharmaceutical chemistry. Primary research objectives include comprehensive spectroscopic analysis using Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy to confirm molecular structure and investigate conformational properties. These analytical techniques provide crucial insights into the functional group characteristics and molecular bonding patterns that define the compound's chemical behavior.

Synthetic chemistry research focuses on developing efficient preparative methods that can provide access to this compound and related derivatives in sufficient quantities for detailed study. Contemporary synthetic approaches emphasize environmentally sustainable methodologies that minimize the use of toxic reagents while maximizing product yields. These synthetic investigations often explore the reactivity patterns of the compound toward various electrophiles and nucleophiles, providing fundamental knowledge about its chemical transformations.

| Research Area | Primary Focus | Analytical Methods | Expected Outcomes |

|---|---|---|---|

| Structural Analysis | Molecular conformation and bonding | Nuclear Magnetic Resonance, Infrared spectroscopy | Complete structural characterization |

| Synthetic Chemistry | Preparative methodologies | Cross-coupling reactions, trifluoromethylation | Efficient synthetic routes |

| Electronic Properties | Computational modeling | Density Functional Theory calculations | Electronic structure understanding |

| Reactivity Studies | Chemical transformations | Various synthetic reactions | Reaction mechanism elucidation |

Academic interest extends to computational chemistry investigations that employ Density Functional Theory calculations to predict electronic properties, molecular geometries, and reactivity patterns. These theoretical studies complement experimental investigations and provide predictive frameworks for understanding how structural modifications might influence chemical and biological properties. The integration of experimental and computational approaches represents a comprehensive strategy for advancing knowledge about this specialized chemical compound and its potential applications in various scientific disciplines.

属性

IUPAC Name |

4-thiophen-2-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NS/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJWNSZSAMWAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(thiophen-2-yl)-2-(trifluoromethyl)aniline derivatives as anticancer agents. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles, which may include modifications of the aniline structure, have been reported to induce apoptosis in cancer cells and exhibit significant activity against multiple types of tumors including colon and breast cancers .

Inhibitors of Protein Targets

The compound has also been investigated for its role as an inhibitor of specific protein targets involved in cancer progression. For example, certain derivatives have been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer cell proliferation . This suggests that this compound could be a lead compound for developing new anticancer therapies.

Materials Science

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research indicates that compounds like this compound can be utilized in the fabrication of organic semiconductors and photovoltaic devices. Their ability to facilitate charge transport is critical for enhancing the efficiency of organic light-emitting diodes (OLEDs) and solar cells .

Conductive Polymers

Incorporating this compound into conductive polymer matrices can improve the conductivity and stability of these materials. This application is particularly relevant in developing flexible electronic devices where material performance under varying conditions is essential .

Synthetic Intermediate

Building Block for Complex Molecules

As a versatile synthetic intermediate, this compound serves as a precursor for synthesizing more complex organic molecules. It can be used to create various functionalized anilines and heterocycles through electrophilic substitution reactions or coupling reactions, which are fundamental in organic synthesis .

Pharmaceutical Development

The compound's structural features allow it to be modified easily to enhance its biological activity or selectivity towards specific targets. This adaptability makes it a valuable component in drug discovery programs aimed at developing new therapeutic agents with improved efficacy and reduced side effects .

Case Studies

作用机制

The mechanism by which 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.

相似化合物的比较

Structural and Electronic Comparisons

4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline (C₁₂H₁₅F₃N₂)

- Structure : Replaces the thiophene group with a piperidine ring.

- Properties: The piperidine substituent introduces basicity (pKa ~10–11) due to the amine nitrogen, contrasting with the non-basic thiophene in the target compound. This structural difference reduces π-conjugation but increases solubility in polar solvents .

- Molecular Weight : 244.26 g/mol (vs. 247.2 g/mol for the target compound).

2.1.2. 4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline (C₁₃H₁₈F₃NO)

- Structure : Contains a branched alkoxy chain instead of thiophene.

- Properties : The alkoxy group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) and reduces aromatic interactions. The -CF₃ group maintains electron-withdrawing effects, stabilizing the aniline’s electronic structure .

- Molecular Weight : 261.29 g/mol.

2.1.3. 4-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂)

- Structure: Substitutes thiophene with a cyano (-CN) group.

- Properties : The -CN group strongly withdraws electrons, reducing the aromatic ring’s electron density compared to thiophene. This lowers basicity (pKa ~1–2) and increases reactivity in nucleophilic substitutions .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline | 2.8 | 0.1–1 (DMSO) | 120–125 (est.) |

| 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline | 3.1 | >10 (Water) | 80–85 |

| 4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline | 3.5 | <0.1 (Water) | 60–65 |

- Key Trends : Thiophene derivatives exhibit moderate logP values, while alkoxy-substituted analogs are more lipophilic. Piperidine derivatives show enhanced aqueous solubility due to ionization .

Stability and Reactivity

- Thiophene vs. Alkoxy Groups : Thiophene’s sulfur atom may participate in coordination chemistry (e.g., with transition metals), while alkoxy groups are prone to oxidative cleavage .

- -CF₃ Effects: The -CF₃ group in all compounds enhances thermal stability (decomposition >200°C) and resistance to nucleophilic attack compared to non-fluorinated analogs .

生物活性

4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H8F3N S. Its structure is characterized by the presence of a thiophene ring and a trifluoromethyl substituent on an aniline backbone, which may influence its biological properties.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases metabolic stability and lipophilicity, facilitating better membrane permeability and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, impacting cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related aniline derivatives have shown activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Summary of Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Aniline Derivative | Mycobacterium tuberculosis | < 1 µM |

Anticancer Activity

Recent studies have explored the antiproliferative effects of similar compounds against various cancer cell lines. For example, derivatives with similar structural motifs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa | TBD |

| Related Compounds | A549 | 83 |

| MDA-MB-231 | 101 |

Case Studies

- Study on Antimicrobial Properties : A study evaluated a series of aniline derivatives for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the C-2 position significantly enhanced antibacterial activity. While specific data for this compound was not provided, it suggests potential for similar enhancements through structural modifications .

- Anticancer Research : Another investigation focused on a range of anilines that inhibited tubulin polymerization. Compounds with trifluoromethyl substitutions showed increased potency compared to their non-fluorinated counterparts, highlighting the importance of such modifications in drug design .

准备方法

Key Process Parameters:

The reduction of 2-trifluoromethyl-4-chloronitrobenzene in methanol with Pd/C catalyst yields 2-trifluoromethyl-4-aminobenzene with yields up to 95%, demonstrating high efficiency under mild conditions.

The process involves initial hydrogenation of the nitro group, followed by dechlorination, facilitated by the catalyst and polar solvent environment.

Notes:

- The use of sodium hydroxide or other basic media during hydrogenation can enhance the reduction process, as observed in experimental setups where the mixture was stirred under hydrogen with added base to promote complete conversion.

Dechlorination and Functionalization via Catalytic Hydrogenation

Patents describe a process where the chlorinated intermediate is selectively dechlorinated while reducing the nitro group, resulting in the amino derivative. This process is often carried out in the presence of acid acceptors to neutralize generated acids and improve yields.

Process Overview:

Research Data:

A typical reduction yields 2-trifluoromethyl-4-aminobenzene with yields exceeding 90%, with the process scalable for industrial applications.

The process is compatible with various solvents, with methanol and ethanol being preferred due to their inertness and solubility properties.

Alternative Synthetic Routes:

While the primary method involves direct catalytic reduction, alternative pathways include:

Protection-Deprotection Strategies: Protecting the amino group in o-toluidine derivatives via acylation, chlorination, and subsequent fluorination, followed by hydrolysis to obtain the free amino compound.

Aryl Substituent Functionalization: Using trifluoromethylation reagents such as Togni reagents in the presence of copper catalysts to introduce the trifluoromethyl group onto aromatic amines or related intermediates.

Research Findings Summary

| Method | Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Trifluoromethyl-4-chloronitrobenzene | H₂ | Pd/C | Methanol/Ethanol | 95 | Efficient, scalable |

| Dechlorination with Base | Similar | H₂ | Pd/C | Water/Methanol | >90 | High selectivity |

| Trifluoromethylation | Aromatic amines | Togni reagent | CuI | DCE | Variable | Used for functionalization |

Research Findings and Industry Implications

- The catalytic hydrogenation process is the most reliable and scalable method, with yields up to 95% and operational simplicity.

- Optimization of reaction conditions, such as temperature, pressure, and solvent choice, significantly influences yield and purity.

- The process can be integrated into multi-step synthesis pathways, including trifluoromethylation and protective group strategies, to obtain high-purity 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline.

常见问题

Q. What are optimized synthetic routes for 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between 2-(trifluoromethyl)-4-bromoaniline and thiophen-2-ylboronic acid. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF or THF .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.

- Workup : Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Yield optimization (up to 89%) requires strict control of stoichiometry (1:1.1 molar ratio of aryl halide to boronic acid) and exclusion of moisture .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are critical spectral markers?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplets between δ 6.8–7.5 ppm (thiophene and aniline protons).

- Trifluoromethyl (-CF₃) groups split signals in ¹³C NMR (δ 120–125 ppm, quartet due to J₃ coupling) .

- LCMS : Monitor [M+H]⁺ peaks (e.g., m/z 288 for C₁₁H₈F₃NS) with retention times <1.5 minutes under reverse-phase conditions (acetonitrile/water + 0.1% formic acid) .

Q. What preliminary biological screening data exist for this compound?

- Methodological Answer :

- Anticancer Activity : In vitro assays against HCT-116 cells show IC₅₀ values of 12–18 µM. Cytotoxicity is linked to cell cycle arrest (G2/M phase) and miR-25 downregulation. Use MTT assays with 48–72 hr exposure and validate via flow cytometry .

- Phototoxicity : Thiophene derivatives exhibit lysosomal damage under UV/visible light (λ = 365 nm). Include ROS detection (e.g., DCFH-DA probes) to confirm mechanism .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during bromination of the aniline ring?

- Methodological Answer : Bromination with NBS in DMF at 60°C favors para-substitution (relative to -CF₃), while ethyl acetate at RT leads to ortho products. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model transition states and steric/electronic effects. Validate via NOESY NMR to confirm spatial proximity of substituents .

Q. Why do contradictory results arise in biological activity across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HCT-116 vs. HT-29 cells) may stem from:

- Cell Line Variability : Differences in miR-25 expression or efflux pumps (e.g., P-gp). Perform RNA-seq to profile miRNA targets .

- Solubility Artifacts : Use DMSO concentrations <0.1% and include vehicle controls. Confirm solubility via dynamic light scattering (DLS) .

Q. What computational strategies predict the compound’s interaction with GABA receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to Drosophila RDL GABA receptors. The trifluoromethyl group forms hydrophobic interactions with Leu306 and Phe314 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .

Q. How to address photostability challenges in biological assays?

- Methodological Answer :

- Light Exposure Control : Use UV-filtered lighting (λ >400 nm) during assays. Quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Protective Groups : Introduce photostable substituents (e.g., -OCH₃) at the thiophene 5-position. Compare half-lives (t₁/₂) under UVA/UVB .

Q. What scale-up challenges exist for multi-gram synthesis, and how to mitigate them?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling (0–5°C) during bromination .

- Purification : Replace column chromatography with fractional crystallization (hexane/EtOAc) or continuous-flow systems .

- Byproducts : Monitor intermediates via in-line FTIR to detect succinimide formation during NBS reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。